molecular formula C27H32Cl3NO2 B12701492 Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride CAS No. 119585-06-7

Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride

Cat. No.: B12701492
CAS No.: 119585-06-7
M. Wt: 508.9 g/mol
InChI Key: FPGZDMMSXRYQFY-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with dichloro groups, a bis(1-methylethyl)amino group, and a naphthalenyl butyl ester moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multiple steps:

    Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the dichloro groups at the 2 and 4 positions.

    Amidation: The bis(1-methylethyl)amine is then introduced through an amidation reaction, forming the 4-(bis(1-methylethyl)amino) derivative.

    Esterification: The naphthalenyl butyl ester is synthesized through an esterification reaction, where the carboxylic acid group of the benzoic acid derivative reacts with the alcohol group of the naphthalenyl butanol.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyl moiety.

    Reduction: Reduction reactions could target the dichloro groups or the ester linkage.

    Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its biological activity or as a potential drug candidate.

    Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Possible use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2,4-dichlorobenzoic acid or 4-aminobenzoic acid.

    Naphthalenyl esters: Compounds such as naphthyl acetate or naphthyl butyrate.

Uniqueness

The unique combination of functional groups in benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

119585-06-7

Molecular Formula

C27H32Cl3NO2

Molecular Weight

508.9 g/mol

IUPAC Name

[4-[di(propan-2-yl)amino]-2-naphthalen-1-ylbutyl] 2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C27H31Cl2NO2.ClH/c1-18(2)30(19(3)4)15-14-21(24-11-7-9-20-8-5-6-10-23(20)24)17-32-27(31)25-13-12-22(28)16-26(25)29;/h5-13,16,18-19,21H,14-15,17H2,1-4H3;1H

InChI Key

FPGZDMMSXRYQFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32)C(C)C.Cl

Origin of Product

United States

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